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molecular formula C11H15NO B8591657 4-Methyl-1-pyridin-4-yl-pentan-3-one

4-Methyl-1-pyridin-4-yl-pentan-3-one

Cat. No. B8591657
M. Wt: 177.24 g/mol
InChI Key: GWTUBOLDBGWWJZ-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

The title compound was prepared according to General Method 3 using 4-methyl-1-pyridin-4-yl-pent-1-en-3-one (Example B-16; 1.81 g), (Ph3P)3RhCl (0.5 g), and THF (100 mL) at 50 psi. The title compound was flash chromatographed using 98:2 CH2Cl2:MeOH as eluent. 1H NMR (CDCl3): δ 1.15 (d, 6H), 2.5-2.7 (m, 1H), 2.7-2.8 (m, 2H), 2.85-2.95 (m, 2H), 7.1 (d, 2H), 8.5 (d, 2H).
Name
4-methyl-1-pyridin-4-yl-pent-1-en-3-one
Quantity
1.81 g
Type
reactant
Reaction Step One
[Compound]
Name
(Ph3P)3RhCl
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[C:3](=[O:12])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1>C1COCC1>[CH3:1][CH:2]([CH3:13])[C:3](=[O:12])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
4-methyl-1-pyridin-4-yl-pent-1-en-3-one
Quantity
1.81 g
Type
reactant
Smiles
CC(C(C=CC1=CC=NC=C1)=O)C
Step Two
Name
(Ph3P)3RhCl
Quantity
0.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
CC(C(CCC1=CC=NC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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